
Polygonimitin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polygonimitin B is a xanthone glycoside that is 9H-xanthene substituted by a hydroxy group at position 3, methyl groups at positions 6 and 7, an oxo group at position 9 and a beta-D-glucopyranosyloxy group at position 1. It has a role as a plant metabolite. It is a beta-D-glucoside, a member of phenols, a xanthone glycoside and a monosaccharide derivative.
Scientific Research Applications
Osteoporosis and Bone Health
Polygonimitin C (a closely related compound to Polygonimitin B) has shown potential in promoting bone formation and inhibiting bone resorption, which may have implications for osteoporosis treatment. In a study, the treatment of human osteoblast-like MG63 cells with Polygonimitin C led to a significant increase in alkaline phosphatase activity and the expression of proteins related to bone formation. This suggests protective effects against osteoporosis and potential utility in developing new antiosteoporosis drugs (Shi et al., 2017).
Antioxidant and Hepatoprotective Effects
Polygonum cuspidatum, a plant containing Polydatin (another compound related to this compound), has been studied for its antioxidant and hepatoprotective effects. One study found that Polydatin exhibited protective effects against liver injury induced by carbon tetrachloride in mice, suggesting its potential as a hepatoprotective agent and a promising candidate for treating diseases related to oxidative stress and inflammation (Zhang et al., 2012).
Learning and Memory Improvement
Polydatin also displayed protective effects against learning and memory impairments in neonatal rats with hypoxic-ischemic brain injury (HIBI). It was observed to enhance long-term learning and memory and upregulate the expression of hippocampal brain-derived neurotrophic factor (BDNF), suggesting its potential in protecting against HIBI-induced brain tissue injury and alleviating memory impairment (Sun et al., 2014).
Cardiovascular Health
Polydatin has also been indicated to have a significant role in the treatment of cardiovascular diseases, particularly atherosclerosis. It addresses atherosclerosis through anti-inflammatory effects, regulating lipid metabolism, and antioxidative stress. This comprehensive overview of the pharmacological mechanism of Polydatin in anti-atherosclerosis suggests its potential as a prominent treatment option for cardiovascular diseases (Wu et al., 2020).
Properties
Molecular Formula |
C21H22O9 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-hydroxy-6,7-dimethyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C21H22O9/c1-8-3-11-12(4-9(8)2)28-13-5-10(23)6-14(16(13)17(11)24)29-21-20(27)19(26)18(25)15(7-22)30-21/h3-6,15,18-23,25-27H,7H2,1-2H3/t15-,18-,19+,20-,21-/m1/s1 |
InChI Key |
WMAOOSUVFZELAH-CMWLGVBASA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


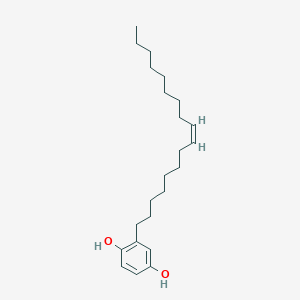
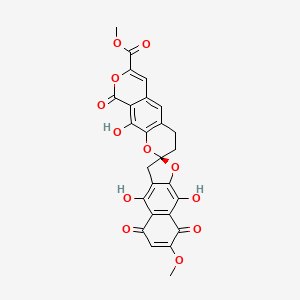
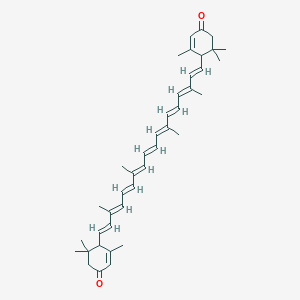
![(3Z,7E,11E)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1231042.png)

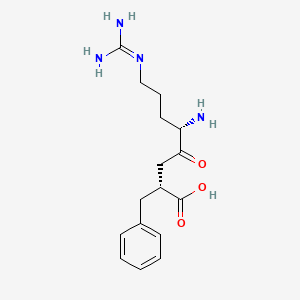
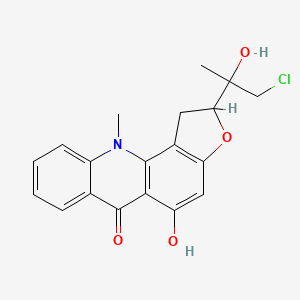
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)
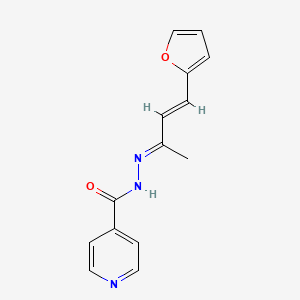
![2-Azabicyclo[16.3.1]docosa-1(22),4,6,10,18,20-hexaen-3-one, 9-[(aminocarbonyl)oxy]-20,22-dihydroxy-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-](/img/structure/B1231053.png)
![(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide](/img/structure/B1231055.png)
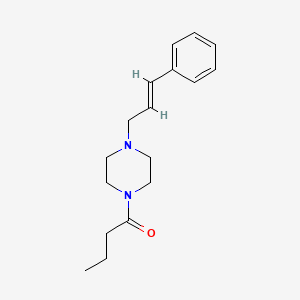
![(2S)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1231058.png)

